2,4-Dichloro-6-methoxypyrimidine
Overview
Description
2,4-Dichloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is a solid powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved using organolithium reagents . In one method, formamide, absolute ethyl alcohol, and sodium ethoxide are mixed in a container, heated, and then diethyl malonate is added . The mixture is then refluxed and the temperature maintained. Hydrochloric aqueous solution is added until the pH of the reaction liquid is 2 to 6 . After cooling, centrifuging, and drying, 4,6-dihydroxypyrimidine is obtained .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4Cl2N2O/c1-10-4-2-3 (6)8-5 (7)9-4/h2H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179 .Scientific Research Applications
Solubility Studies
- "Experimental Measurement and Correlation of the Solubilities of 2,4-Dichloro-5-methoxypyrimidine" : This study focuses on the solid-liquid equilibrium of 2,4-Dichloro-5-methoxypyrimidine in various solvents. It highlights the solubilities of this compound in different solvents at various temperatures, providing valuable data for industrial and pharmaceutical applications (Liu et al., 2010).
Synthesis Research
- "Synthesis and Process Research of 4,6-Dichloro-2-methylpyrimidine" : This paper discusses the synthesis process of a related compound, 4,6-Dichloro-2-methylpyrimidine, which is a key intermediate in the production of the anticancer drug dasatinib (Guo Lei-ming, 2012).
- "Synthetic innovation of 2-amino-4-methoxypyrimidine" : The study focuses on the methodological innovation in synthesizing 2-amino-4-methoxypyrimidine, aiming to make the process more suitable for industrial production due to its cost-effectiveness and high yield (Ju Xiu-lian, 2009).
Thermodynamic Studies
- "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine" : This research presents a comprehensive thermodynamic analysis of the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. It provides insights into the molecular interactions and solubility behavior of this compound (Yao et al., 2017).
Spectroscopy and Molecular Structure
- "The infrared, Raman, NMR, and UV spectra, ab initio calculations, and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine" : This paper explores the structural and vibrational properties of 2-amino-4-chloro-6-methoxypyrimidine using spectroscopic and theoretical methods. Such studies are crucial for understanding the molecular behavior and interactions of the compound (Cinar et al., 2013).
Antimicrobial and Antiviral Research
- "Synthesis, antimicrobial activity and molecular modeling study of some new pyrimidine derivatives" : This research discusses the synthesis and evaluation of new pyrimidine derivatives, including those related to 2,4-Dichloro-6-methoxypyrimidine, for their antimicrobial properties. It also includes molecular modeling to understand their mechanism of action (Al-Masoudi et al., 2015).
Mechanism of Action
Target of Action
2,4-Dichloro-6-methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities . .
Mode of Action
The mode of action of pyrimidine derivatives is often associated with their ability to inhibit key enzymes or interact with specific receptors. For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrimidine derivatives are known for their diverse chemical structures and substantial interest for organic, medicinal, and biological chemists due to their improved druglikeness and ADME-Tox properties . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. While pyrimidine derivatives are known to have a wide range of biological activities
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and it is harmful if swallowed, inhaled, or absorbed through the skin . Therefore, personal protective equipment and face protection should be worn when handling this compound .
Future Directions
Pyrimidines, including 2,4-Dichloro-6-methoxypyrimidine, are a central building block for a wide range of pharmacological applications . Future research could focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .
Properties
IUPAC Name |
2,4-dichloro-6-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNZDRHTTWBNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396917 | |
Record name | 2,4-dichloro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43212-41-5 | |
Record name | 2,4-Dichloro-6-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43212-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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